molecular formula C23H24N2O2 B387054 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate

3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate

Cat. No.: B387054
M. Wt: 360.4g/mol
InChI Key: ZYGDDXCWNNBQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is an organic compound with the molecular formula C23H24N2O2 It is characterized by the presence of two cyano groups attached to a phenyl ring and a benzoate ester group with two tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate typically involves the esterification of 3,4-dicyanophenol with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the conversion of cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the ester moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano groups and ester moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dicyanophenyl benzoate: Lacks the tert-butyl groups, leading to different physical and chemical properties.

    3,5-Ditert-butylbenzoic acid: Contains the tert-butyl groups but lacks the cyano groups, resulting in different reactivity and applications.

    4-Cyanophenyl 3,5-ditert-butylbenzoate:

Uniqueness

3,4-dicyanophenyl 3,5-di(tert-butyl)benzoate is unique due to the combination of cyano groups and tert-butyl groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research areas where these properties are advantageous.

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4g/mol

IUPAC Name

(3,4-dicyanophenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C23H24N2O2/c1-22(2,3)18-9-16(10-19(12-18)23(4,5)6)21(26)27-20-8-7-15(13-24)17(11-20)14-25/h7-12H,1-6H3

InChI Key

ZYGDDXCWNNBQIL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C

Origin of Product

United States

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